molecular formula C19H15F6N3O3S B1664259 3'-(Trifluoromethyl)-N-(4-((trifluoromethyl)sulfonyl)phenyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carboxamide CAS No. 824982-41-4

3'-(Trifluoromethyl)-N-(4-((trifluoromethyl)sulfonyl)phenyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carboxamide

Cat. No. B1664259
M. Wt: 479.4 g/mol
InChI Key: SDUAWRFBHRAFBM-UHFFFAOYSA-N
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Description

Synthetic and potent TRPV1 antagonist, inhibiting human TRPV1 activation by 50 nM capsaicin with IC50 of 25 nM
A-784168 is a transient receptor potential vanilloid 1 (TRPV1) competitive antagonist. It inhibits capsaicin-induced activation of TRPV1 in 1321N1 cells expressing TRPV1 (IC50 = 25 nM for the human receptor). A-784168 is selective for TRPV1 over a panel of 74 neurotransmitter receptors, ion channels, and other TRP channels at 50 μM but does act as an antagonist at TRP melastatin 8 (TRPM8;  IC50 = 20.8 μM). It also inhibits TRPV1 activation induced by mildly acidic conditions, N-arachidonoyl dopamine (NADA; ), or anandamide in HEK293 cells (IC50s = 14, 33.7, and 35.1 nM, respectively). It inhibits capsaicin-induced currents in primary rat dorsal root ganglion neurons (IC50 = 10 nM). A-784168 (200 μmol/kg) inhibits thermal hypersensitivity and mechanical hypersensitivity induced by NGF in rats.
A-784168 is a potent and selective antagonist of Vanilloid receptor type 1 (TRPV1). A-784168 has a good CNS penetration

Scientific Research Applications

1. Biological Activity in Disease Models

  • The compound has been studied for its potential in treating diseases like cancer and bacterial infections. For instance, a study by Ji et al. (2018) found that a similar compound exhibited inhibitory capacity against cancer cell lines A549 and BGC-823 (Ji et al., 2018).
  • Bąk et al. (2020) reported antimicrobial properties against methicillin-resistant Staphylococcus aureus and Mycobacterium tuberculosis, indicating potential in treating resistant bacterial strains (Bąk et al., 2020).

2. Chemical Properties and Synthesis

  • Studies have focused on its synthesis and structural properties. For example, a study by Zhai et al. (2012) discussed the synthesis of similar compounds with trifluoromethyl and sulfonyl groups, highlighting their excellent solubility and thermal stability (Zhai et al., 2012).
  • Shockravi et al. (2009) investigated the preparation of new compounds containing the trifluoromethyl group, emphasizing their potential in creating advanced materials with unique properties (Shockravi et al., 2009).

3. Potential Applications in Materials Science

  • The inclusion of trifluoromethyl groups in compounds has been linked to improved material properties. For example, research by Haas et al. (1996) on acyclic sulfur−nitrogen compounds with trifluoromethyl groups showed unique molecular structures, which could be beneficial in material science applications (Haas et al., 1996).

4. Investigating Molecular Interactions

  • Studies like that of Chandralekha et al. (2019) have focused on understanding the molecular interactions and properties of similar compounds, which can aid in drug design and development (Chandralekha et al., 2019).

properties

IUPAC Name

1-[3-(trifluoromethyl)pyridin-2-yl]-N-[4-(trifluoromethylsulfonyl)phenyl]-3,6-dihydro-2H-pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F6N3O3S/c20-18(21,22)15-2-1-9-26-16(15)28-10-7-12(8-11-28)17(29)27-13-3-5-14(6-4-13)32(30,31)19(23,24)25/h1-7,9H,8,10-11H2,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUAWRFBHRAFBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)C(F)(F)F)C3=C(C=CC=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F6N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-(Trifluoromethyl)-N-(4-((trifluoromethyl)sulfonyl)phenyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carboxamide

CAS RN

824982-41-4
Record name A-784168
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824982414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A-784168
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB160J37HD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3'-(Trifluoromethyl)-N-(4-((trifluoromethyl)sulfonyl)phenyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carboxamide
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3'-(Trifluoromethyl)-N-(4-((trifluoromethyl)sulfonyl)phenyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carboxamide
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3'-(Trifluoromethyl)-N-(4-((trifluoromethyl)sulfonyl)phenyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carboxamide
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3'-(Trifluoromethyl)-N-(4-((trifluoromethyl)sulfonyl)phenyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carboxamide
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3'-(Trifluoromethyl)-N-(4-((trifluoromethyl)sulfonyl)phenyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carboxamide
Reactant of Route 6
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3'-(Trifluoromethyl)-N-(4-((trifluoromethyl)sulfonyl)phenyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carboxamide

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